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Compound of Interest

Compound Name: Levomepromazine

Cat. No.: B1675116 Get Quote

This document provides a detailed protocol for the quantification of levomepromazine in

human plasma using a High-Performance Liquid Chromatography (HPLC) system with

Ultraviolet (UV) detection. This method is intended for researchers, scientists, and drug

development professionals requiring a reliable and validated assay for pharmacokinetic

studies, therapeutic drug monitoring, and clinical trials.

Introduction
Levomepromazine, also known as methotrimeprazine, is a phenothiazine neuroleptic drug

with antipsychotic, analgesic, and antiemetic properties.[1] Accurate and precise measurement

of its concentration in plasma is crucial for understanding its pharmacokinetic profile and for

therapeutic drug monitoring to ensure efficacy and safety.[2] This application note describes a

robust HPLC-UV method for the determination of levomepromazine in human plasma,

including sample preparation, chromatographic conditions, and comprehensive method

validation.

Principle of the Method
This method involves the extraction of levomepromazine and an internal standard (IS) from

human plasma, followed by separation and quantification using reversed-phase HPLC with UV

detection. The chromatographic separation is achieved on a C8 or C18 analytical column with

an isocratic mobile phase. Detection is performed at a UV wavelength where

levomepromazine exhibits significant absorbance.
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Materials and Reagents
Levomepromazine reference standard

Internal Standard (e.g., Loxapine or Desmethylclomipramine)[2][3]

HPLC grade acetonitrile, methanol, and water

Phosphate buffer

Triethylamine

Orthophosphoric acid

Solid-Phase Extraction (SPE) cartridges (e.g., C1 or C18)[2]

Human plasma (drug-free)

Instrumentation and Chromatographic Conditions
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV

detector.

Analytical Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and a phosphate buffer. A common composition is

acetonitrile and 34 mM phosphate buffer (pH 2.0) containing 0.3% triethylamine (29:71, v/v).

Flow Rate: 1.0 mL/min.

Injection Volume: 20 µL

Column Temperature: Ambient or controlled at 30°C.

UV Detection Wavelength: 254 nm.
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Stock Solutions: Prepare stock solutions of levomepromazine and the internal standard

(e.g., 1 mg/mL) in methanol.

Working Standard Solutions: Prepare working standard solutions by serially diluting the stock

solution with the mobile phase to obtain a range of concentrations for the calibration curve.

Calibration Standards and QC Samples: Spike appropriate volumes of the working standard

solutions into drug-free human plasma to prepare calibration standards and quality control

samples at low, medium, and high concentrations.

A reliable method for sample pre-treatment is solid-phase extraction (SPE).

Conditioning: Condition a C1 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

Loading: To 1 mL of plasma sample (calibration standard, QC, or unknown), add the internal

standard and vortex. Load the mixture onto the conditioned SPE cartridge.

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

Elution: Elute levomepromazine and the internal standard with 1 mL of methanol or another

suitable organic solvent.

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

Injection: Inject a portion of the reconstituted sample into the HPLC system.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1675116?utm_src=pdf-body
https://www.benchchem.com/product/b1675116?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Workflow
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Caption: Experimental workflow for plasma sample preparation using Solid-Phase Extraction

(SPE).

Method Validation
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The developed method should be validated according to standard guidelines for bioanalytical

method validation.

The linearity of the method is determined by analyzing a series of calibration standards over a

specified concentration range. A linear relationship was observed for levomepromazine over

the concentration range of 10-300 ng/mL. Another study demonstrated linearity between 25

and 800 µg/L with a coefficient of determination (r²) > 0.999.

Intra-day and inter-day accuracy and precision are evaluated by analyzing replicate QC

samples at different concentrations on the same day and on different days, respectively. The

precision, expressed as the relative standard deviation (RSD%), should be less than 15%, and

the accuracy should be within 85-115%. Studies have shown RSD values for precision to be

lower than 4.9% and mean accuracy values higher than 92%. Another study reported between-

and within-day assay variations commonly below 5% and accuracy varying between 95% and

105%.

The LOQ is the lowest concentration of the analyte that can be quantitatively determined with

acceptable precision and accuracy. The LOD is the lowest concentration of the analyte that can

be detected. The lower limit of quantification for levomepromazine has been reported to be

4.1 µg/L.

The extraction recovery of levomepromazine from plasma is determined by comparing the

peak areas of the analyte from extracted samples with those of unextracted standards. Good

extraction yields of over 91% have been achieved using solid-phase extraction. Another study

reported recovery in human plasma to be between 85% and 110%.
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Method Validation Parameters

HPLC-UV Method
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Caption: Logical relationship of key HPLC-UV method validation parameters.

Data Presentation
The following tables summarize the quantitative data for the HPLC-UV method for

levomepromazine quantification in plasma.
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Table 1: Chromatographic Conditions and Performance

Parameter Value Reference

HPLC Column C8 Reversed-Phase

Mobile Phase

Acetonitrile:Phosphate Buffer

(pH 2.0, 34 mM) with 0.3%

Triethylamine (29:71, v/v)

Flow Rate 1.0 mL/min

UV Wavelength 254 nm

Internal Standard Loxapine

Table 2: Method Validation Summary

Validation Parameter Result Reference

Linearity Range 25 - 800 µg/L

Correlation Coefficient (r²) > 0.999

Accuracy 95% - 105%

Precision (RSD%) < 4.9%

Lower Limit of Quantification

(LOQ)
4.1 µg/L

Extraction Recovery > 91%

Conclusion
The described HPLC-UV method provides a sensitive, accurate, and reliable approach for the

quantification of levomepromazine in human plasma. The detailed protocol and validation data

presented in this application note will be valuable for researchers and clinicians involved in the

therapeutic monitoring and pharmacokinetic evaluation of levomepromazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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